4-bromo-3-ethyl-1-methyl-1H-pyrazole
Description
4-Bromo-3-ethyl-1-methyl-1H-pyrazole is a substituted pyrazole derivative featuring a bromine atom at position 4, an ethyl group at position 3, and a methyl group at position 1 of the pyrazole ring. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
4-bromo-3-ethyl-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-3-6-5(7)4-9(2)8-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLFWBNPLFJESH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734960 | |
| Record name | 4-Bromo-3-ethyl-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61592-32-3 | |
| Record name | 4-Bromo-3-ethyl-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-ethyl-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-ethyl-1-methyl-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the use of a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . This method provides a straightforward approach to obtaining pyrazole derivatives under mild conditions.
Industrial Production Methods
Industrial production methods for this compound often utilize cost-effective and scalable processes. For instance, the use of Amberlyst-70 as a heterogeneous catalyst offers a simple reaction workup and presents valuable eco-friendly attributes . This method benefits from the use of resinous, nontoxic, and thermally stable catalysts, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-ethyl-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms within the pyrazole ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to the formation of different pyrazole derivatives with altered electronic properties .
Scientific Research Applications
4-Bromo-3-ethyl-1-methyl-1H-pyrazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-bromo-3-ethyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways involved vary based on the specific application and the nature of the substituted pyrazole derivatives .
Comparison with Similar Compounds
Reported Data :
- Empirical Formula (Hill Notation): C₉H₁₇NO (as per ).
- Molecular Weight: 155.24 g/mol (). Note: A discrepancy exists between the compound's name and its reported formula. The inclusion of bromine (Br) in the name suggests the formula should incorporate Br, but the evidence lists C₉H₁₇NO without bromine. This inconsistency may indicate a typographical error in the source.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 4-bromo-3-ethyl-1-methyl-1H-pyrazole, differing in substituents or functional groups:
Spectroscopic and Analytical Data
Biological Activity
4-Bromo-3-ethyl-1-methyl-1H-pyrazole is a compound of interest within medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on available research findings.
Chemical Structure and Properties
This compound features a five-membered pyrazole ring with a bromine atom at the 4-position and an ethyl group at the 3-position. Its molecular formula is with a molecular weight of approximately 203.06 g/mol. The presence of these substituents suggests a range of reactivity and biological activity, particularly in antimicrobial and anticancer domains.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these bacteria have been reported to range from 40 to 100 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
2. Anticancer Potential
In vitro studies have suggested that this compound possesses anticancer properties , particularly against breast cancer cell lines such as MCF-7. The compound’s cytotoxic effects were evaluated using the lactate dehydrogenase (LDH) assay, revealing significant increases in LDH levels in treated cells, indicating cell membrane damage and potential apoptosis induction. The IC50 value for MCF-7 cells was found to be approximately 225 µM, suggesting moderate efficacy .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with biological targets through:
- Hydrogen Bonding : The pyrazole ring can form hydrogen bonds with biological macromolecules.
- Hydrophobic Interactions : The ethyl group may enhance hydrophobic interactions with lipid membranes or protein structures.
These interactions could potentially inhibit key enzymes or disrupt cellular processes critical for pathogen survival or cancer cell proliferation.
Research Applications
The compound serves as a versatile building block in organic synthesis and medicinal chemistry:
- Drug Development : It is being explored as a lead compound for developing new therapeutic agents targeting infections and cancer.
- Agrochemicals : Its reactivity also makes it useful in synthesizing agrochemical products .
Comparative Analysis of Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Bromine at 4-position, ethyl at 3-position | Antimicrobial, anticancer |
| 4-Bromo-5-methyl-1H-pyrazole | Methyl at 5-position | Antimicrobial |
| 4-Bromoimidazo[1,2-a]pyridin | Contains an imidazole ring | Anticancer |
This table illustrates how variations in substituents influence the biological activity and properties of similar compounds.
Case Studies
A notable study investigated the effects of this compound on various cancer cell lines. The findings indicated that treatment led to significant apoptosis in MCF-7 cells, with flow cytometry analysis revealing increased sub-G1 phase populations, indicative of cell death. This study highlights the potential for further exploration into its use as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
